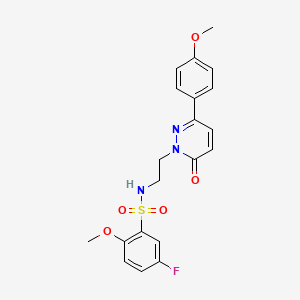![molecular formula C15H14ClNO3 B2501405 (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone CAS No. 950284-98-7](/img/structure/B2501405.png)
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone is a synthetic organic compound belonging to the benzoxepin family This compound is characterized by the presence of a chlorinated benzoxepin ring fused with a morpholino group
Mechanism of Action
Target of Action
Benzoxepin derivatives, which this compound is a part of, have been found to interact withbenzodiazepine receptors . These receptors can be subdivided into two types: Central Benzodiazepine Receptors (CBR) and Peripheral Benzodiazepine Receptors (PBR). The CBR is found only on neurons in the central nervous system, coupled with the GABA a (γ-aminobutyric acid) receptor .
Mode of Action
Ligands acting at the benzodiazepine binding site of the GABA a receptor, such as (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone, allosterically modulate the action of GABA on neuronal chloride ion flux . They show a wide variety of pharmacological actions ranging in a continuum from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .
Biochemical Pathways
It is known that benzodiazepines and their derivatives modulate the gabaergic neurotransmission system, which is the chief inhibitory system in the mammalian central nervous system .
Result of Action
Benzodiazepine derivatives have been shown to have sedative-hypnotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone typically involves the following steps:
Formation of Intermediate: The intermediate compound is then reacted with morpholine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoxepin ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzoxepin derivatives.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Research: Researchers use this compound to study the reactivity and properties of benzoxepin derivatives.
Comparison with Similar Compounds
Benzoxepin Derivatives: Compounds like 7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one share structural similarities.
Morpholino Derivatives: Other morpholino-containing compounds also exhibit similar reactivity and biological activity.
Uniqueness: (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone is unique due to the combination of the benzoxepin and morpholino moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(7-chloro-1-benzoxepin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCYOLGKDCHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
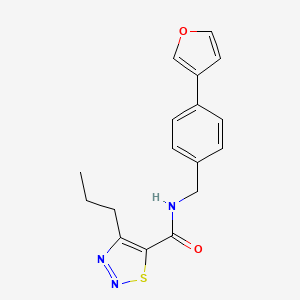
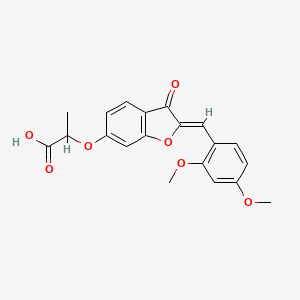
![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)
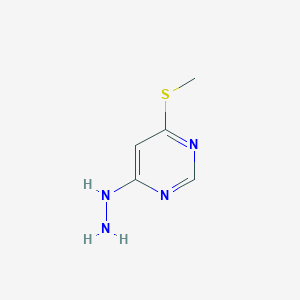
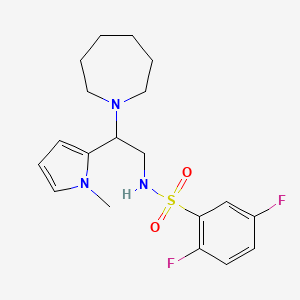
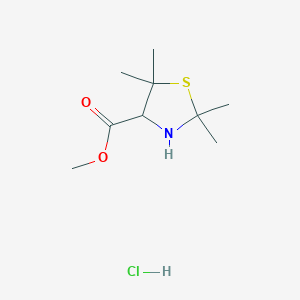
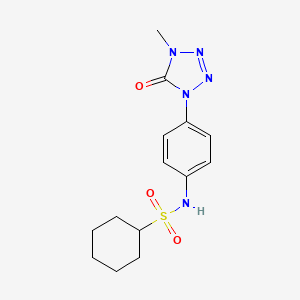
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)
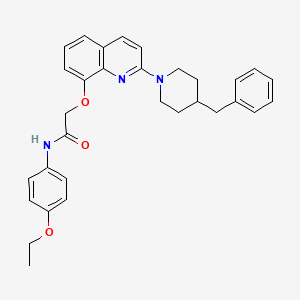
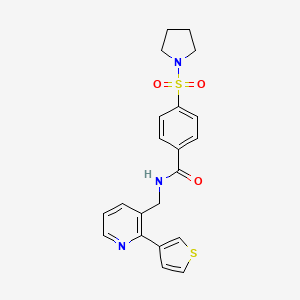
![3-[4-amino-3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2501341.png)
![N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2501342.png)
